Marfey's reagent Marfey's reagent Used for chiral amino acid analysis.

Brand Name: Vulcanchem
CAS No.: 95713-52-3
VCID: VC21168276
InChI: InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m0/s1
SMILES: CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Molecular Formula: C9H9FN4O5
Molecular Weight: 272.19 g/mol

Marfey's reagent

CAS No.: 95713-52-3

Cat. No.: VC21168276

Molecular Formula: C9H9FN4O5

Molecular Weight: 272.19 g/mol

* For research use only. Not for human or veterinary use.

Marfey's reagent - 95713-52-3

Specification

Description Used for chiral amino acid analysis.

CAS No. 95713-52-3
Molecular Formula C9H9FN4O5
Molecular Weight 272.19 g/mol
IUPAC Name (2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide
Standard InChI InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m0/s1
Standard InChI Key NEPLBHLFDJOJGP-BYPYZUCNSA-N
Isomeric SMILES C[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
SMILES CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Canonical SMILES CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator